An In-depth Technical Guide to the Physicochemical Properties of Lauroyl Arginate Ethyl Ester (LAE) for Research Applications
An In-depth Technical Guide to the Physicochemical Properties of Lauroyl Arginate Ethyl Ester (LAE) for Research Applications
Introduction
Lauroyl Arginate Ethyl Ester (LAE), also known as Ethyl-Nα-lauroyl-L-arginate HCl, is a cationic surfactant synthesized from L-arginine, lauric acid, and ethanol.[1][2] Recognized for its broad-spectrum antimicrobial activity and low toxicity, LAE has garnered significant attention in various fields, including food preservation, cosmetics, and pharmaceutical sciences.[1][2][3][4] Its unique properties, stemming from its amino acid-based structure, make it a compelling molecule for researchers and drug development professionals. This guide provides a comprehensive overview of the core physicochemical properties of LAE, offering insights into its behavior and functionality for research and development applications.
Molecular Structure and Core Chemical Identity
LAE is the hydrochloride salt of an Nα-fatty acyl-substituted amino acid ethyl ester.[5] Its amphiphilic nature, characterized by a hydrophilic arginine headgroup and a hydrophobic lauryl tail, is fundamental to its surface activity and biological interactions.
Caption: Molecular structure of Lauroyl Arginate Ethyl Ester (LAE).
Physical and Chemical Properties
The physical and chemical characteristics of LAE are critical for its formulation and application in various research contexts.
Appearance and Form
LAE is a white, hygroscopic powder.[1][6]
Melting and Decomposition
-
Decomposition Temperature: Decomposes at temperatures above 107°C.[6]
Solubility
LAE exhibits good solubility in water and various organic solvents, a key property for formulation development.
| Solvent | Solubility | Reference |
| Water | > 247 g/kg at 20°C | [1][6] |
| Ethanol | Freely soluble | [6] |
| Propylene Glycol | Freely soluble | [6] |
| Glycerol | Freely soluble | [6] |
The pH of a 1% aqueous solution of LAE typically ranges from 3.0 to 5.0.[6]
Stability
The stability of LAE is significantly influenced by pH and temperature. It is stable for over two years at room temperature in a closed container.[1][2] However, its hydrolysis is accelerated in alkaline conditions.[1]
| pH | Half-life at 25°C | Reference |
| 4 | > 1 year | [1][2] |
| 7 | 57 days | [1][2] |
| 9 | 34 hours | [1][2] |
Under severe conditions, such as very low pH (<1.5) and high temperatures (e.g., 100°C for over 5 hours), LAE can degrade into non-toxic compounds like lauric acid, arginine, and ethyl laurate.[6]
Surface Activity and Micellization
As a cationic surfactant, LAE exhibits self-assembly behavior in aqueous solutions, forming micelles above a certain concentration known as the Critical Micelle Concentration (CMC).
-
Critical Micelle Concentration (CMC): 0.18–0.21% (w/v)[1] or approximately 1.0-1.1 mmol/dm³.[10]
-
Surface Tension: LAE can significantly reduce the surface tension of water, with values ranging from 25.4 to 31.8 mN/m.[1]
-
Hydrophilic-Lipophilic Balance (HLB): The HLB value of LAE is reported to be 10.5, making it suitable for oil-in-water (O/W) emulsions.[1]
Interaction with Biological Membranes
The primary mechanism of LAE's antimicrobial activity involves its interaction with and disruption of microbial cell membranes.[2][11][12] This interaction is a key area of interest for researchers in drug delivery and antimicrobial development.
Mechanism of Action
The positively charged guanidinium group of the arginine headgroup electrostatically interacts with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids.[13] Following this initial binding, the hydrophobic lauryl tail inserts into the lipid bilayer, disrupting its integrity.[12][14] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death, without causing cell lysis.[11][14]
Caption: Stepwise mechanism of LAE's interaction with a bacterial cell membrane.
Synthesis and Purity
For research applications, understanding the synthesis and potential impurities of LAE is crucial for interpreting experimental results.
Synthesis Process
LAE is typically synthesized in a two-step process:
-
Esterification: L-arginine is esterified with ethanol, often using an agent like thionyl chloride, to produce ethyl arginate.[6][15]
-
Amidation (Condensation): The resulting ethyl arginate is then condensed with lauroyl chloride in an aqueous medium to form LAE hydrochloride.[1][6][15]
The product is then recovered through filtration and drying.[1][15]
Purity Profile
Commercial food-grade LAE typically contains 85-95% ethyl-Nα-lauroyl-L-arginate HCl.[5][6] Potential impurities, which are also its degradation products, include:
-
Nα-lauroyl-L-arginine (LAS)
-
Lauric acid
-
Ethyl laurate
-
Arginine HCl
-
Ethyl arginate 2HCl
These impurities, being surface-active themselves, can influence the overall physicochemical properties of a given LAE solution.[16]
Analytical Methodologies
Accurate characterization of LAE requires appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification of LAE and its related impurities.[9] A common approach involves reverse-phase chromatography with UV detection.
Illustrative HPLC Protocol:
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution.
-
Stationary Phase: C18 column.
-
Detection: UV spectrophotometry.
-
Standard Preparation: Prepare a standard curve using a certified reference standard of LAE.
-
Sample Preparation: Dissolve the LAE sample in the mobile phase.
-
Analysis: Inject the sample and standard solutions into the HPLC system and quantify based on the peak area.[7][9]
Spectrophotometric Methods
A colorimetric method has been developed for the quantification of LAE. This method involves the formation of an ion pair between LAE and an inorganic complex, such as cobalt thiocyanate, which can then be extracted into an organic solvent and measured by UV-Vis spectrophotometry.[17][18]
Experimental Workflow for Spectrophotometric Quantification:
Caption: Workflow for the spectrophotometric determination of LAE concentration.
Safety and Toxicology
For any research application, particularly in drug development, a thorough understanding of the compound's safety profile is paramount. LAE is generally recognized as safe (GRAS) for specific food applications by regulatory bodies like the FDA.[1][3]
-
Metabolism: In the human body, LAE is rapidly hydrolyzed into its constituent components: lauric acid and L-arginine, which are common dietary components.[3][19]
-
Toxicity: Extensive toxicological studies have demonstrated the low mammalian toxicity of LAE.[1][2] The Acceptable Daily Intake (ADI) has been established by various regulatory agencies, though the specific values may differ based on the interpretation of toxicological data.[1][19][20]
Research Applications and Future Perspectives
The unique physicochemical properties of LAE open up a wide range of research applications:
-
Antimicrobial Formulations: Its broad-spectrum activity makes it a candidate for developing new antimicrobial agents and preservatives.[11][21]
-
Drug Delivery Systems: As a cationic surfactant, LAE can be used to form complexes with anionic drugs or biopolymers, potentially enhancing their solubility, stability, and cellular uptake.[2][22] It has been explored for creating hydrophobic ion pairs to improve the permeability and bioavailability of hydrophilic drugs.[22][23]
-
Biomaterial Surface Modification: LAE can be used to modify the surface properties of biomaterials, such as cellulose nanocrystals, to improve their performance in applications like foams and emulsions.[2][16]
Future research will likely focus on harnessing these properties for novel drug delivery platforms, advanced antimicrobial therapies, and the development of functional biomaterials.
References
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- Ma, Q., Davidson, P. M., & Zhong, Q. (2020). Properties and potential food applications of lauric arginate as a cationic antimicrobial. Trends in Food Science & Technology, 98, 1-11.
- Becerril, R., Manso, S., Nerin, C., & Gómez-Lus, R. (2013). Antimicrobial activity of Lauroyl Arginate Ethyl (LAE), against selected food-borne bacteria. Food Control, 32(2), 404-408.
- Huang, E., & Nitin, N. (2019). Synergistic Antimicrobial Activity by Light or Thermal Treatment and Lauric Arginate: Membrane Damage and Oxidative Stress. Applied and Environmental Microbiology, 85(17), e00994-19.
- Czakaj, A., Smułek, W., Kaczorek, E., & Zdarta, J. (2021). Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System. Molecules, 26(19), 5894.
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LAUROYL ARGINATE ETHYL, A NATURAL PRESERVATIVE. (n.d.). Retrieved from [Link]
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The results of characterization of CMC of LAE solution by various authors. - ResearchGate. (n.d.). Retrieved from [Link]
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- Kawamura, Y., & Whitehouse, B. (2008). ETHYL LAUROYL ARGINATE Chemical and Technical Assessment. Joint FAO/WHO Expert Committee on Food Additives (JECFA).
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The Lowdown on Lauric Arginate. (2005, January 1). A&B Ingredients. Retrieved from [Link]
- Czakaj, A., Smułek, W., Kaczorek, E., & Zdarta, J. (2022). The Effect of Electrolytes and Urea on the Ethyl Lauroyl Arginate and Cellulose Nanocrystals Foam Stability. International Journal of Molecular Sciences, 23(5), 2888.
- Food Standards Australia New Zealand. (2009). APPLICATION A1015 Ethyl LAUROYL ARGINATE AS A FOOD ADDITIVE ASSESSMENT REPORT.
- Czakaj, A., Smułek, W., Kaczorek, E., & Zdarta, J. (2022). The Effect of Electrolytes and Urea on the Ethyl Lauroyl Arginate and Cellulose Nanocrystals Foam Stability. Molecules, 27(5), 1629.
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Ethyl Lauroyl Arginate-based Hydrophobic Ion Pair Complex in Lipid Nanocapsules: A novel oral delivery approach of rosmarinic acid for enhanced permeability and bioavailability - ResearchGate. (n.d.). Retrieved from [Link]
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Production and purification process of ethyl lauroyl arginate hydrochloride. (n.d.). Patsnap Eureka. Retrieved from [Link]
- Czakaj, A., Smułek, W., Kaczorek, E., & Zdarta, J. (2021). Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System. Molecules, 26(19), 5894.
- Higueras, L., López-Carballo, G., Hernández-Muñoz, P., Catalá, R., & Gavara, R. (2012). Analytical procedure for the determination of Ethyl Lauroyl Arginate (LAE) to assess the kinetics and specific migration from a new antimicrobial active food packaging. Analytical and Bioanalytical Chemistry, 404(8), 2357-2365.
- FAO/WHO Expert Committee on Food Additives. (2008). ETHYL LAUROYL ARGINATE.
- Abdel-Bar, H. M., Aziz, R. A., El-Assasy, A. E. H., & El-Dahmy, R. M. (2023). Ethyl lauroyl arginate-based hydrophobic ion pair complex in lipid nanocapsules: A novel oral delivery approach of rosmarinic acid for enhanced permeability and bioavailability. International Journal of Pharmaceutics, 630, 122388.
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Effects of Ethyl Lauroyl Arginate (LAE) on Biofilm Detachment: Shear Rate, Concentration, and Dosing Time - ResearchGate. (n.d.). Retrieved from [Link]
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